molecular formula C16H17N3O2 B7557791 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide

3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide

Cat. No. B7557791
M. Wt: 283.32 g/mol
InChI Key: WQTFXVOQKGZDQT-UHFFFAOYSA-N
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Description

3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide, also known as DMCB, is a small molecule that has been widely used in scientific research due to its potential therapeutic applications. DMCB is a member of the benzamide family and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been found to improve insulin sensitivity and glucose uptake. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.

Mechanism of Action

The mechanism of action of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide is not fully understood, but it has been suggested that it acts by inhibiting various signaling pathways involved in cell growth, survival, and inflammation. This compound has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and survival. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of protein kinases. In diabetes research, this compound has been found to improve insulin sensitivity and glucose uptake by activating the AMP-activated protein kinase (AMPK) pathway. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and inhibiting the activity of NF-κB.

Advantages and Limitations for Lab Experiments

3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has several advantages for lab experiments, including its availability, stability, and low toxicity. This compound is readily available, making it easy to obtain for research purposes. This compound is also stable, allowing for long-term storage without degradation. Additionally, this compound has low toxicity, making it safe for use in lab experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide. One area of future research could be the development of this compound analogs with improved solubility and potency. Another area of future research could be the investigation of this compound in combination with other drugs for potential synergistic effects. Additionally, the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases, could be explored. Overall, the potential of this compound for therapeutic applications makes it a promising compound for future research.
Conclusion
In conclusion, this compound is a small molecule that has been widely used in scientific research due to its potential therapeutic applications. The synthesis of this compound has been optimized to increase yield and purity, making it a readily available compound for research. This compound has been found to exhibit various biochemical and physiological effects and has potential therapeutic applications in cancer, diabetes, and inflammation. Future research on this compound could focus on the development of analogs with improved solubility and potency, investigation of this compound in combination with other drugs, and exploration of its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide involves the reaction of 3-nitrobenzoic acid with dimethylcarbamoyl chloride in the presence of a base to form 3-(dimethylcarbamoyl)benzoic acid. This intermediate is then coupled with 3-aminophenylboronic acid in the presence of a palladium catalyst to form this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a readily available compound for scientific research.

properties

IUPAC Name

3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-19(2)16(21)12-6-4-8-14(10-12)18-15(20)11-5-3-7-13(17)9-11/h3-10H,17H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTFXVOQKGZDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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